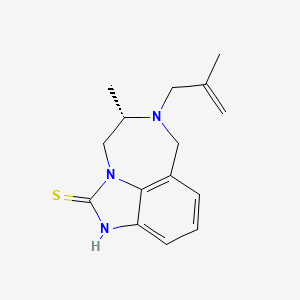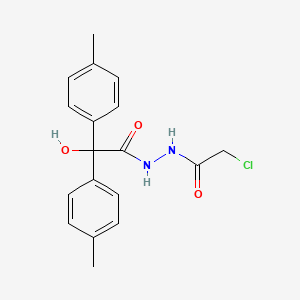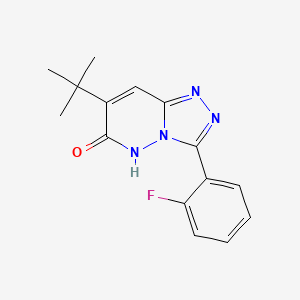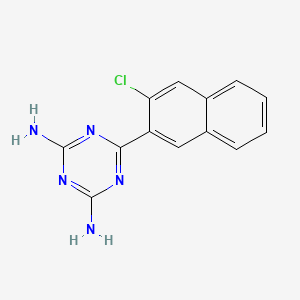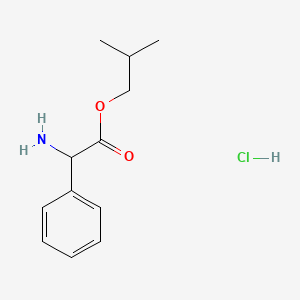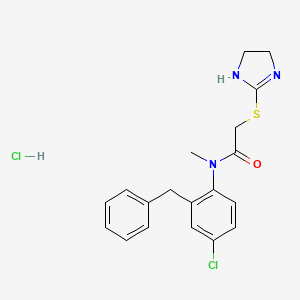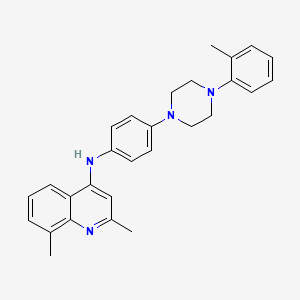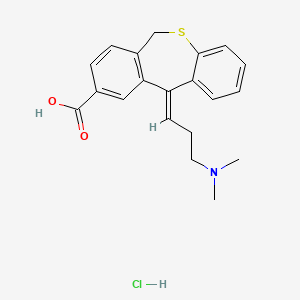
(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the dibenzo(b,e)thiepine core, followed by the introduction of the dimethylaminopropylidene group. The final step involves the addition of the carboxylic acid group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyproheptadine: A compound with a similar dibenzo(b,e)thiepine core, used as an antihistamine and appetite stimulant.
Ethyl acetoacetate: An organic compound used as a chemical intermediate in the production of various compounds.
Uniqueness
(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl is unique due to its specific structural features and the presence of the dimethylaminopropylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
138970-96-4 |
|---|---|
Formule moléculaire |
C20H22ClNO2S |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzothiepine-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H21NO2S.ClH/c1-21(2)11-5-7-16-17-6-3-4-8-19(17)24-13-15-10-9-14(20(22)23)12-18(15)16;/h3-4,6-10,12H,5,11,13H2,1-2H3,(H,22,23);1H/b16-7+; |
Clé InChI |
XTLCFYYQUYPLAW-OYXUYBEVSA-N |
SMILES isomérique |
CN(C)CC/C=C/1\C2=CC=CC=C2SCC3=C1C=C(C=C3)C(=O)O.Cl |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2SCC3=C1C=C(C=C3)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


